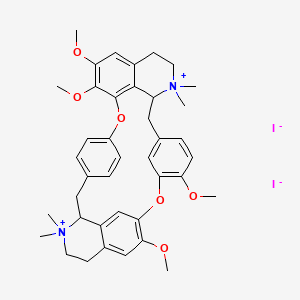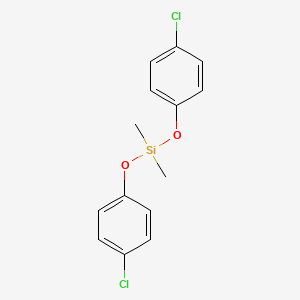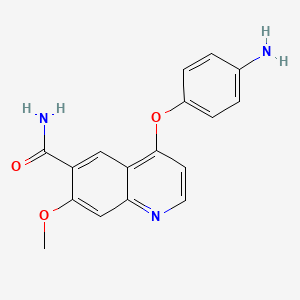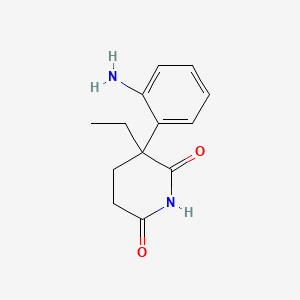
2-(o-Aminophenyl)-2-ethylglutarimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminophenyl)-3-ethyl-2,6-piperidinedione is a heterocyclic organic compound that features a piperidinedione core with an aminophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenyl)-3-ethyl-2,6-piperidinedione typically involves the reaction of 2-aminophenyl derivatives with ethyl-substituted piperidinedione precursors. One common method includes the condensation of 2-aminophenyl ketones with ethyl acetoacetate under acidic or basic conditions, followed by cyclization to form the piperidinedione ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Catalysts like FeCl3 or other metal catalysts can be employed to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminophenyl)-3-ethyl-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups in the piperidinedione ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted piperidinediones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(2-Aminophenyl)-3-ethyl-2,6-piperidinedione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminophenyl)-3-ethyl-2,6-piperidinedione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidinedione ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Aminophenyl)-3-methyl-2,6-piperidinedione
- 3-(2-Aminophenyl)-3-propyl-2,6-piperidinedione
- 3-(2-Aminophenyl)-3-butyl-2,6-piperidinedione
Uniqueness
3-(2-Aminophenyl)-3-ethyl-2,6-piperidinedione is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Propiedades
Número CAS |
4238-76-0 |
|---|---|
Fórmula molecular |
C13H16N2O2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
3-(2-aminophenyl)-3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-5-3-4-6-10(9)14/h3-6H,2,7-8,14H2,1H3,(H,15,16,17) |
Clave InChI |
UVBMFLQXZPETMM-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC(=O)NC1=O)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B13984020.png)


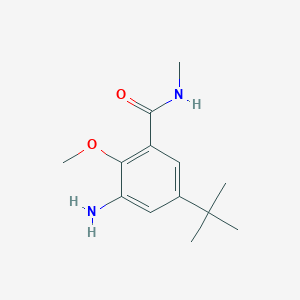
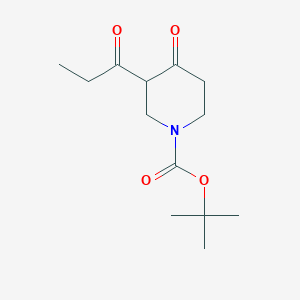
![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)
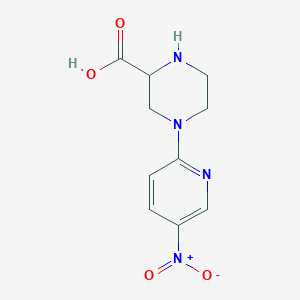
![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)

